5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both quinoxaline and pyrazole moieties Quinoxaline is a fused bicyclic system consisting of a benzene ring fused to a pyrazine ring, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine typically involves the condensation of quinoxaline derivatives with appropriate pyrazole precursors. One common method includes the reaction of 6-chloroquinoxaline with hydrazine hydrate to form 6-hydrazinoquinoxaline, which is then cyclized with ethyl acetoacetate to yield the desired product . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, can enhance yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog that lacks the pyrazole moiety.
Pyrazole: A five-membered ring containing two nitrogen atoms, without the quinoxaline ring.
Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement.
Uniqueness
5-(Quinoxalin-6-yl)-1H-pyrazol-3-amine is unique due to its combined quinoxaline and pyrazole structures, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and materials science applications .
Properties
Molecular Formula |
C11H9N5 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-quinoxalin-6-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H9N5/c12-11-6-9(15-16-11)7-1-2-8-10(5-7)14-4-3-13-8/h1-6H,(H3,12,15,16) |
InChI Key |
XHLNJHVHEHSVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C3=CC(=NN3)N |
Origin of Product |
United States |
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